molecular formula C18H15NOS B12454420 N-benzyl-4-(thiophen-2-yl)benzamide

N-benzyl-4-(thiophen-2-yl)benzamide

Cat. No.: B12454420
M. Wt: 293.4 g/mol
InChI Key: HIDMTWRKBLQTBL-UHFFFAOYSA-N
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Description

N-benzyl-4-(thiophen-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a benzyl group and a thiophene ring attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(thiophen-2-yl)benzamide typically involves the condensation of 4-(thiophen-2-yl)benzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-4-(thiophen-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The thiophene ring and benzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(thiophen-2-yl)benzamide is unique due to the presence of both the benzyl group and the thiophene ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

N-benzyl-4-thiophen-2-ylbenzamide

InChI

InChI=1S/C18H15NOS/c20-18(19-13-14-5-2-1-3-6-14)16-10-8-15(9-11-16)17-7-4-12-21-17/h1-12H,13H2,(H,19,20)

InChI Key

HIDMTWRKBLQTBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3

Origin of Product

United States

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